Enantiomeric Excess and Chiral Purity as a Quality Benchmark
The defining characteristic of (R)-3-(1-aminoethyl)phenol hydrochloride is its absolute (R)-configuration, which is produced and procured with a defined enantiomeric excess (ee). Commercial batches from multiple suppliers specify a purity of ≥95% for the hydrochloride salt, but the critical procurement parameter is the chiral purity. The patent literature for producing optically active aminoalkylphenols specifies that the final compounds are obtained in an enantiomeric purity of at least 95% ee, preferably at least 96% ee, and particularly at least 97% ee for the (R)- and (S)-enantiomers, distinguishing them from the racemic mixture (0% ee) [1]. This quantifiable parameter is the primary differentiator from the racemate and the opposite enantiomer.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥95% ee (up to ≥97% ee achievable via patent process) |
| Comparator Or Baseline | Racemic 3-(1-aminoethyl)phenol hydrochloride: 0% ee; (S)-enantiomer: ≥95% ee |
| Quantified Difference | Absolute configuration difference; ≥95% ee vs. 0% ee for racemate |
| Conditions | Chiral HPLC or equivalent method; as per BASF process patent WO2006136538A1 |
Why This Matters
For any chiral application, the sign and magnitude of optical rotation directly impact synthetic outcomes, making enantiomeric excess the single most critical specification for procurement.
- [1] Ditrich, K. (2006). METHOD FOR PRODUCING OPTICALLY ACTIVE AMINOALKYLPHENOLS. Patent WO2006136538A1. BASF AG. View Source
